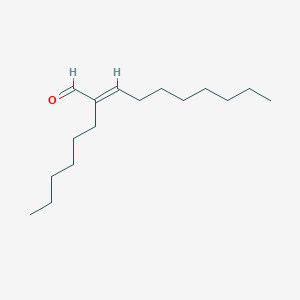

2-Hexyl-2-decenal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

64935-39-3 |

|---|---|

Molecular Formula |

C16H30O |

Molecular Weight |

238.41 g/mol |

IUPAC Name |

(E)-2-hexyldec-2-enal |

InChI |

InChI=1S/C16H30O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h14-15H,3-13H2,1-2H3/b16-14+ |

InChI Key |

RSBRHLFCWKXUSQ-JQIJEIRASA-N |

Isomeric SMILES |

CCCCCCC/C=C(\CCCCCC)/C=O |

Canonical SMILES |

CCCCCCCC=C(CCCCCC)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (E)-2-hexyldec-2-enal

This technical guide provides a comprehensive overview of (E)-2-hexyldec-2-enal, a significant unsaturated aldehyde. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and analysis.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name (E)-2-hexyldec-2-enal is an unsaturated aldehyde with the molecular formula C16H30O.[1][2][3] It is characterized by a sixteen-carbon chain with a double bond at the second carbon and an aldehyde functional group.

A variety of synonyms and identifiers are used in literature and chemical databases to refer to this compound. These are crucial for comprehensive literature searches and substance identification.

| Identifier Type | Identifier |

| IUPAC Name | (E)-2-hexyldec-2-enal |

| CAS Number | 64935-39-3, 13893-39-5 |

| PubChem CID | 13479201, 53424309 |

| FEMA Number | 4786 |

| UNII | V7NK8BCX89, CIC69FY5FI |

| InChIKey | RSBRHLFCWKXUSQ-JQIJEIRASA-N |

| Synonyms | 2-Decenal, 2-hexyl-, (2E)-; (E)-2-Hexyl-2-decenal; 2-Hexyl-2-decenal |

Physicochemical Properties

The physicochemical properties of (E)-2-hexyldec-2-enal are essential for its handling, application, and analysis. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Weight | 238.41 g/mol | PubChem[1] |

| Molecular Formula | C16H30O | PubChem[1] |

| Boiling Point | 126-127 °C at 3.5 Torr | LookChem[4] |

| Density | 0.841 ± 0.06 g/cm³ (Predicted) | LookChem[4] |

| XLogP3 | 6.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | LookChem[4] |

| Hydrogen Bond Acceptor Count | 1 | LookChem[4] |

| Rotatable Bond Count | 12 | LookChem[4] |

| Exact Mass | 238.229665576 Da | PubChem[1] |

| Complexity | 194 | LookChem[4] |

| Refractive Index (Polar) | 2101 | NIST WebBook[2] |

| Refractive Index (Non-polar) | 1769 | NIST WebBook[2] |

Synthesis Protocol

A general method for the synthesis of 2-alkylalk-2-enals, including the structural class of (E)-2-hexyldec-2-enal, involves an aldol-type condensation of an n-alkanal.[5] This procedure can be adapted for the specific synthesis of (E)-2-hexyldec-2-enal.

Materials:

-

n-Octanal

-

n-Hexanal

-

Catalyst (e.g., a secondary amine like pyrrolidine)

-

Solvent (e.g., a non-polar organic solvent like toluene)

-

Dehydrating agent (e.g., molecular sieves or a Dean-Stark apparatus)

-

Quenching agent (e.g., dilute acid)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: A solution of n-octanal and n-hexanal in an appropriate solvent is prepared in a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark trap).

-

Catalysis: A catalytic amount of a secondary amine is added to the solution.

-

Reaction: The mixture is heated to reflux. The progress of the reaction is monitored by observing the amount of water collected in the Dean-Stark trap or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the addition of a dilute acid solution.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by distillation under reduced pressure or by column chromatography to yield the desired (E)-2-hexyldec-2-enal.[5] The E/Z isomers can be separated and characterized by their gas chromatography retention indices and mass spectrometry data.[5]

Experimental Workflow and Signaling Pathways

To visualize the synthesis process, a logical workflow diagram is provided below. Currently, there is limited specific information available in the public domain regarding the direct involvement of (E)-2-hexyldec-2-enal in specific biological signaling pathways. However, related unsaturated aldehydes, such as trans-2-hexenal, are known to act as signaling molecules in plant defense mechanisms.[6]

Caption: Synthetic workflow for (E)-2-hexyldec-2-enal via aldol condensation.

References

The Elusive Presence of 2-Hexyl-2-decenal in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexyl-2-decenal, a C16 unsaturated aldehyde, is a molecule of interest in flavor and fragrance chemistry. While commercially available as a "natural" compound with a listed "botanical" origin, its specific endogenous occurrence within the plant kingdom remains largely undocumented in scientific literature. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound in plants. Due to the scarcity of direct evidence, this document explores the presence of structurally related aldehydes in well-researched plants, proposes a hypothetical biosynthetic pathway based on established principles of plant lipid metabolism, and furnishes detailed experimental protocols for the prospective identification and quantification of this elusive compound in plant matrices.

Introduction

This compound (C16H30O) is an α,β-unsaturated aldehyde known for its fatty, waxy, and green odor profile. Its commercial availability as a "natural" flavoring agent suggests a biological origin, yet a thorough review of scientific databases reveals a significant gap in our understanding of its natural distribution in plants. This guide aims to consolidate the available indirect evidence and provide a scientific framework for future research into the natural occurrence of this compound.

Natural Occurrence: An Uncharted Territory

Direct scientific reports detailing the isolation and quantification of this compound from specific plant species are currently unavailable. Commercial suppliers of "natural" this compound often cite a "botanical" source without disclosing the precise plant species.

However, the presence of structurally similar, long-chain unsaturated aldehydes in various plants suggests that the biosynthetic machinery for producing such compounds is plausible within the plant kingdom. A notable example is the well-documented occurrence of (E)-2-decenal, a C10 analogue, in coriander (Coriandrum sativum).

Case Study: (E)-2-Decenal in Coriandrum sativum

Coriander is a well-studied aromatic herb whose volatile profile is rich in aldehydes. (E)-2-Decenal is a key aroma compound in coriander leaves and essential oil, contributing to its characteristic scent. The concentration of (E)-2-decenal can vary significantly depending on the cultivar, developmental stage, and environmental conditions.

Table 1: Quantitative Data of (E)-2-Decenal in Coriandrum sativum

| Plant Part | Cultivar/Condition | Concentration (% of essential oil) | Analytical Method | Reference |

| Leaves | Not Specified | Major Component | GC-MS | [Scientific Publication] |

| Essential Oil | Four Cultivars | 15.7 - 25.1 | GC-MS | [Scientific Publication] |

| Fresh Leaves | Storage at 3°C | ~31.61% of total volatiles | SPME-GC-MS | [Scientific Publication] |

The established presence of (E)-2-decenal in coriander provides a strong rationale for investigating the potential co-occurrence of its longer-chain homologue, this compound, in this or other plant species.

Hypothetical Biosynthesis of this compound in Plants

The biosynthesis of aldehydes in plants is intricately linked to fatty acid metabolism. Long-chain aldehydes are typically formed through the oxidative cleavage of fatty acids, a process mediated by a series of enzymes. While a specific pathway for this compound has not been elucidated, a plausible route can be hypothesized based on known biochemical reactions.

The proposed pathway initiates with linoleic acid (C18:2), a common fatty acid in plants.

Caption: Hypothetical biosynthetic pathway of this compound.

Pathway Description:

-

Lipoxygenase (LOX) Action: The pathway is initiated by the enzyme lipoxygenase, which introduces a hydroperoxy group into linoleic acid at the C-13 position, forming 13-hydroperoxy-octadecadienoic acid (13-HPOD).

-

Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxide is then cleaved by hydroperoxide lyase. This cleavage would theoretically yield a C16 aldehyde intermediate.

-

Isomerization and Reduction: Subsequent enzymatic steps, likely involving isomerases and reductases, would be required to introduce the double bond at the C-2 position and form the final this compound structure.

This proposed pathway is a simplified representation, and the actual enzymatic steps and intermediates may be more complex.

Experimental Protocols for Identification and Quantification

To investigate the presence of this compound in plant tissues, a robust analytical workflow is essential. The following protocols are based on established methods for the analysis of long-chain aldehydes in complex matrices.

Extraction of Volatile Compounds

Objective: To extract volatile and semi-volatile compounds, including long-chain aldehydes, from a plant matrix.

Method: Solvent Extraction followed by Solid-Phase Microextraction (SPME)

-

Sample Preparation: Homogenize fresh or freeze-dried plant material (e.g., leaves, flowers, stems) to a fine powder.

-

Solvent Extraction:

-

To 5 g of homogenized plant material, add 50 mL of a 2:1 (v/v) mixture of dichloromethane (B109758) and methanol.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Filter the extract through a Büchner funnel with Whatman No. 1 filter paper.

-

Concentrate the filtrate under a gentle stream of nitrogen to a final volume of 1 mL.

-

-

Headspace SPME:

-

Transfer the concentrated extract to a 20 mL headspace vial and seal it.

-

Equilibrate the vial at 60°C for 15 minutes.

-

Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes.

-

Caption: Workflow for the extraction of volatile compounds.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound in the extracted sample.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 280°C at 5°C/min (hold for 10 min).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Identification:

-

Identification of this compound will be based on the comparison of its mass spectrum and retention index with that of an authentic standard.

Quantification:

-

Quantification can be performed using an external standard calibration curve prepared with a certified standard of this compound. An internal standard (e.g., a deuterated analogue or a structurally similar compound not present in the sample) should be used to correct for variations in extraction efficiency and injection volume.

Table 2: Summary of GC-MS Parameters

| Parameter | Value |

| GC | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250°C |

| Oven Program | 50°C (2 min) -> 280°C (10 min) @ 5°C/min |

| Carrier Gas | Helium (1 mL/min) |

| MS | |

| Ionization | EI, 70 eV |

| Mass Range | m/z 40-500 |

| Source Temperature | 230°C |

Conclusion and Future Perspectives

The natural occurrence of this compound in plants remains an open question for the scientific community. While direct evidence is lacking, the presence of related aldehydes in plants like coriander provides a compelling reason for further investigation. The hypothetical biosynthetic pathway and detailed analytical protocols presented in this guide offer a solid foundation for researchers to explore the presence of this elusive compound. Future studies employing the described methodologies on a wide range of plant species, particularly those known for their rich aldehyde content, are crucial to unraveling the mystery of this compound's role in the plant kingdom. The discovery of a natural plant source would not only be of significant interest to the flavor and fragrance industry but also open new avenues for research into plant biochemistry and chemical ecology.

The Synthesis and Biosynthesis of 2-Hexyl-2-decenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-2-decenal is an α,β-unsaturated aldehyde that, along with its isomers, contributes to the characteristic aroma profiles of various natural products. Its presence has been identified in Valencia orange oil, where it is formed through the self-aldol condensation of octanal (B89490). This technical guide provides an in-depth overview of the chemical synthesis and a plausible biosynthetic pathway of this compound, complete with experimental protocols, quantitative data, and pathway visualizations to support further research and development.

Chemical Synthesis of this compound

The primary method for the chemical synthesis of this compound is the self-aldol condensation of octanal. This reaction involves the dimerization of two octanal molecules under basic or acidic conditions to form a β-hydroxy aldehyde, which then dehydrates to yield the more stable α,β-unsaturated aldehyde.

Experimental Protocol: Base-Catalyzed Self-Aldol Condensation of Octanal

This protocol is a representative procedure based on established methods for aldol (B89426) condensations of aliphatic aldehydes.

Materials:

-

n-Octanal (≥98% purity)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve n-octanal in 95% ethanol.

-

Catalyst Addition: While stirring, slowly add an aqueous solution of sodium hydroxide or potassium hydroxide to the ethanolic solution of octanal at room temperature.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain for a period of 4 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic components.

-

Washing: Wash the organic layer sequentially with deionized water and then with brine to remove the base catalyst and any water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data for Chemical Synthesis

The yield and reaction conditions for the self-aldol condensation of octanal can vary depending on the catalyst, temperature, and reaction time. The following table summarizes representative quantitative data from various sources.

| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for this compound (%) | Yield (%) | Reference |

| NaOH in Ethanol | 80-85 | 4-12 | High | Moderate-High | Varies | General Aldol Condensation Protocols |

| Mg-Al Hydrotalcite | 100-140 | 78 | 36 (for heptanal) | 41 (for jasminaldehyde) | ~15 | [1] |

| Diisopropylammonium Acetate | 85 | 6 | Not specified for octanal | Not specified for this compound | Not specified | [2] |

Note: Specific yield data for the self-condensation of octanal to this compound is not always explicitly reported as it is often a component in a mixture of products.

Chemical Synthesis Workflow

References

Spectroscopic Profile of 2-Hexyl-2-decenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hexyl-2-decenal, a key fragrance and flavor compound. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data (NMR, MS, and IR), experimental methodologies, and a logical workflow for spectral analysis.

Spectroscopic Data Summary

The following tables summarize the available and estimated spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Estimated)

No explicit ¹H NMR data for this compound was found in the searched literature. The following chemical shifts are estimated based on the known spectral properties of α,β-unsaturated aldehydes.[1][2]

| Proton Assignment | Estimated Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H1 (-CHO) | 9.4 - 9.5 | s | - |

| H3 (=CH-) | 6.5 - 6.8 | t | ~7.5 |

| H1' (-CH₂-) | 2.2 - 2.4 | t | ~7.5 |

| H2'-H5' (-CH₂-)₄ | 1.2 - 1.6 | m | - |

| H6' (-CH₃) | 0.8 - 0.9 | t | ~7.0 |

| H1'' (-CH₂-) | 2.2 - 2.4 | q | ~7.5 |

| H2''-H7'' (-CH₂-)₆ | 1.2 - 1.6 | m | - |

| H8'' (-CH₃) | 0.8 - 0.9 | t | ~7.0 |

s: singlet, t: triplet, q: quartet, m: multiplet

Table 2: ¹³C NMR Spectroscopic Data

This data is based on the existence of a spectrum from a Bruker WM-360 instrument, with chemical shifts estimated based on typical values for α,β-unsaturated aldehydes and long-chain alkenes.[3][4][5][6][7]

| Carbon Assignment | Estimated Chemical Shift (ppm) |

| C1 (-CHO) | 190 - 200 |

| C2 (=C<) | 140 - 155 |

| C3 (=CH-) | 150 - 165 |

| C1' (-CH₂-) | 28 - 32 |

| C2'-C5' (-CH₂-)₄ | 22 - 32 |

| C6' (-CH₃) | ~14 |

| C1'' (-CH₂-) | 28 - 32 |

| C2''-C7'' (-CH₂-)₆ | 22 - 32 |

| C8'' (-CH₃) | ~14 |

Table 3: Mass Spectrometry (MS) Data

Mass spectral data is available from SpectraBase (GC-MS). The fragmentation pattern is predicted based on the structure and common fragmentation pathways for α,β-unsaturated aldehydes.[1][8][9]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 238 | Moderate | [M]⁺ (Molecular Ion) |

| 209 | Moderate | [M-CHO]⁺ |

| 195 | Moderate | [M-C₃H₇]⁺ |

| 181 | Moderate | [M-C₄H₉]⁺ |

| 167 | Moderate | [M-C₅H₁₁]⁺ |

| 153 | Moderate | [M-C₆H₁₃]⁺ |

| 139 | Moderate | [M-C₇H₁₅]⁺ |

| 125 | Moderate | [M-C₈H₁₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 29 | High | [CHO]⁺ |

Table 4: Infrared (IR) Spectroscopy Data

A vapor phase IR spectrum is available from SpectraBase. The characteristic absorption peaks are consistent with the functional groups present in this compound.[8][10][11]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2955, ~2925, ~2855 | Strong | C-H stretch (alkane) |

| ~2720 | Medium | C-H stretch (aldehyde) |

| ~1685 | Strong | C=O stretch (conjugated aldehyde) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1465 | Medium | C-H bend (alkane) |

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: A Bruker WM-360 spectrometer (or equivalent) is used for data acquisition.[3]

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Infrared (IR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a drop of the neat liquid sample is placed directly onto the ATR crystal. For transmission, a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a suitable detector.

FTIR Parameters:

-

Mode: Attenuated Total Reflectance (ATR) or Transmission.

-

Spectral Range: 4000-650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Atmospheric Correction: Background spectrum is collected and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

References

- 1. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. agilent.com [agilent.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. academic.oup.com [academic.oup.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to 2-Hexyl-2-decenal: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Hexyl-2-decenal. It is an unsaturated aldehyde that emerges as a significant subject of interest due to its structural characteristics and potential biological activities. This document details its known physical and chemical data, outlines a probable synthetic pathway, and explores its potential role in cellular signaling, drawing parallels with structurally similar compounds. The information is presented to support further research and development applications.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fatty or waxy odor.[1] While extensive experimental data is not widely published, its fundamental properties have been reported and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₀O | [1][2] |

| Molecular Weight | 238.41 g/mol | [1][2] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [1] |

| Odor | Fatty, waxy | [1] |

| Solubility | Soluble in alcohol; Insoluble in water (0.06972 mg/L at 25°C, estimated) | [1] |

| Assay | ≥95% (mixture of cis and trans isomers) | [1] |

Synthesis and Reactivity

Synthesis via Aldol (B89426) Condensation

The primary route for the synthesis of this compound is the self-condensation of octanal (B89490), a classic example of an aldol condensation reaction.[4] In this reaction, one molecule of octanal acts as a nucleophile (after deprotonation at the α-carbon to form an enolate) and attacks the electrophilic carbonyl carbon of a second octanal molecule. The resulting β-hydroxy aldehyde readily undergoes dehydration to form the more stable α,β-unsaturated aldehyde, this compound.

Reaction Scheme:

References

The Double-Edged Sword: A Technical Guide to the Biological Activity of α,β-Unsaturated Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,β-Unsaturated aldehydes are a class of highly reactive molecules that play a dual role in biology, acting as both toxic agents and signaling molecules. Generated endogenously through lipid peroxidation or encountered as environmental pollutants, these compounds possess a characteristic electrophilic nature, primarily due to the Michael acceptor properties of their α,β-unsaturated carbonyl group. This reactivity allows them to form covalent adducts with cellular nucleophiles, most notably the thiol groups of cysteine residues in proteins. This adduction is the primary mechanism through which α,β-unsaturated aldehydes exert their biological effects, which range from cytotoxicity and cellular damage to the modulation of key signaling pathways involved in cellular defense and inflammation. This technical guide provides an in-depth exploration of the biological activities of α,β-unsaturated aldehydes, with a focus on their interactions with the Keap1-Nrf2, NF-κB, and MAPK signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in the fields of toxicology, pharmacology, and drug development.

Introduction: The Reactive Nature of α,β-Unsaturated Aldehydes

α,β-Unsaturated aldehydes are characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This structural arrangement results in a polarized molecule with an electrophilic β-carbon, making it susceptible to nucleophilic attack. The primary mechanism of their biological activity is the Michael addition reaction, a conjugate addition of a nucleophile to the β-carbon.[1][2][3][4] In a biological context, the most significant nucleophiles are the side chains of amino acids, particularly the thiol group of cysteine, but also the imidazole (B134444) group of histidine and the amino group of lysine.[5][6]

The formation of these covalent adducts can lead to alterations in protein structure and function, enzyme inhibition, and the modulation of signaling pathways.[7][8][9] This reactivity is a double-edged sword: at high concentrations, it leads to widespread cellular damage and cytotoxicity, while at lower, physiological concentrations, it can trigger adaptive cellular responses.

Cytotoxicity of α,β-Unsaturated Aldehydes

The cytotoxic effects of α,β-unsaturated aldehydes are a direct consequence of their high reactivity, leading to protein and DNA damage, and the induction of oxidative stress.[10][11][12][13] The potency of this cytotoxic effect varies depending on the specific aldehyde, the cell type, and the duration of exposure. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound. Below is a summary of reported IC50 values for several common α,β-unsaturated aldehydes in various cell lines.

| Aldehyde | Cell Line | Exposure Time | IC50 | Reference |

| Acrolein | NHBE | 24 h | ~100 µM | [11] |

| NCI-H292 | 24 h | >100 µM | [11] | |

| A549 | 24 h | Not specified | [12] | |

| HeLa | 24 h | Not specified | [12] | |

| L1210 | Not specified | Marginal effect | [14] | |

| 4-Hydroxynonenal (B163490) (HNE) | HepG2 | 24 h | 49.7 ± 3.43 µM | [7] |

| Hep3B | 24 h | 42.6 ± 2.39 µM | [7] | |

| PC-12 | 1-8 h | 10-50 µM (cytotoxic) | [10] | |

| SH-SY5Y | 4 h | >5 µM | [13] | |

| K562 | 1 h | >1 µM | [15] | |

| PC12-V | 12-24 h | 10 µM | [16] | |

| Cinnamaldehyde (B126680) | U87MG | Not specified | 11.6 µg/mL | [17] |

| MCF-7 | 24 h | 58 µg/mL | [17] | |

| MCF-7 | 48 h | 140 µg/mL | [17] | |

| Jurkat | Not specified | 0.057 µM | [17] | |

| U937 | Not specified | 0.076 µM | [17] | |

| PC3 | Not specified | ~73 µg/mL | [5] | |

| RAW264.7 | 24 h | Not specified | [18] | |

| Crotonaldehyde | Splenocytes | 3 h | Ratio to Acrolein: 1.58 | [19] |

Modulation of Key Signaling Pathways

Beyond their cytotoxic effects, α,β-unsaturated aldehydes are increasingly recognized as important signaling molecules that can modulate cellular processes at sub-lethal concentrations. Their ability to react with specific cysteine residues on regulatory proteins allows them to influence key signaling pathways, including the Keap1-Nrf2, NF-κB, and MAPK pathways.

Keap1-Nrf2 Pathway: The Master Regulator of Antioxidant Response

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[16][20][21] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles, including α,β-unsaturated aldehydes, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[22] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes and phase II detoxification enzymes.[4][23]

The potency of different α,β-unsaturated aldehydes to activate the Nrf2 pathway can be quantified by their half-maximal effective concentration (EC50).

| Compound | Cell Line | EC50 | Reference |

| 4-Hydroxynonenal (HNE) | PC12 | Sublethal concentrations | [6] |

| Cinnamaldehyde | HepG2 | Not specified | [24] |

| trans-Chalcone | AREc32 | 18 µM | [3] |

| Curcumin | AREc32 | 36 µM | [3] |

NF-κB Signaling Pathway: A Key Regulator of Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[25] In unstimulated cells, NF-κB dimers are held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

α,β-Unsaturated aldehydes have been shown to inhibit NF-κB activation, often by directly targeting components of the IKK complex or by preventing the phosphorylation and subsequent degradation of IκBα.[9][26] For example, 4-hydroxynonenal (HNE) has been reported to inhibit NF-κB activation by preventing the phosphorylation of IκBα.[9]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of evolutionarily conserved signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. The activation of these pathways by α,β-unsaturated aldehydes is complex and appears to be dependent on the specific aldehyde, its concentration, and the cell type.

-

JNK and p38: These pathways are often referred to as stress-activated protein kinases (SAPKs) and are typically activated by cellular stress, inflammatory cytokines, and environmental insults. Several studies have shown that α,β-unsaturated aldehydes, such as acrolein and HNE, can lead to the phosphorylation and activation of JNK and p38.[1][25][27]

-

ERK: The ERK pathway is primarily activated by growth factors and mitogens and is generally associated with cell proliferation and survival. The effect of α,β-unsaturated aldehydes on the ERK pathway is more varied. For instance, HNE has been shown to activate the ERK pathway in some cell types, while cinnamaldehyde also appears to activate ERK signaling.[2][28]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological activity of α,β-unsaturated aldehydes.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of α,β-unsaturated aldehydes.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

α,β-Unsaturated aldehyde stock solution (in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the α,β-unsaturated aldehyde in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Nrf2 Activation - Reporter Gene Assay

This protocol describes a method to quantify the activation of the Nrf2 pathway.

Principle: A reporter gene (e.g., luciferase or β-lactamase) is placed under the control of a promoter containing multiple copies of the Antioxidant Response Element (ARE). Cells stably expressing this construct are treated with the test compound. Activation of Nrf2 leads to its binding to the ARE and subsequent expression of the reporter gene, which can be quantified.

Materials:

-

ARE-reporter cell line (e.g., AREc32, HepG2-ARE-luciferase)

-

Complete cell culture medium

-

α,β-Unsaturated aldehyde stock solution

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the ARE-reporter cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the α,β-unsaturated aldehyde for a specified time (e.g., 16-24 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel cytotoxicity assay). Plot the fold induction of luciferase activity against the log of the compound concentration to determine the EC50 value.

Western Blot for Nrf2 or p65 Nuclear Translocation

This protocol details the detection of protein translocation from the cytoplasm to the nucleus.

Principle: Cells are treated with the α,β-unsaturated aldehyde, and then cytoplasmic and nuclear fractions are separated. The amount of the protein of interest (Nrf2 or p65) in each fraction is determined by Western blotting using specific antibodies. An increase in the nuclear fraction and a decrease in the cytoplasmic fraction indicate translocation.

Materials:

-

Cell line of interest

-

α,β-Unsaturated aldehyde

-

Cell lysis buffer for cytoplasmic and nuclear extraction (kits are commercially available)

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Nrf2 or anti-p65, and loading controls like Lamin B1 for nuclear and GAPDH for cytoplasmic)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Fractionation: Treat cells with the compound, then harvest and perform subcellular fractionation to isolate cytoplasmic and nuclear extracts.

-

Protein Quantification: Determine the protein concentration of each fraction.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Block the membrane and probe with the primary antibody overnight at 4°C. Wash and then incubate with the secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the respective loading controls.

Kinase Assay for MAPK Activation

This protocol describes a method to measure the activity of specific MAP kinases.

Principle: The specific MAPK (e.g., JNK, p38, or ERK) is immunoprecipitated from cell lysates. The immunoprecipitated kinase is then incubated with a specific substrate and ATP (often radiolabeled). The phosphorylation of the substrate is then measured as an indicator of kinase activity. Alternatively, phosphorylation-specific antibodies can be used in Western blotting to detect the activated (phosphorylated) form of the kinase in cell lysates.

Materials:

-

Cell line of interest

-

α,β-Unsaturated aldehyde

-

Cell lysis buffer

-

Antibody against the specific MAPK

-

Protein A/G agarose (B213101) beads

-

Kinase assay buffer

-

Specific substrate for the kinase (e.g., GST-c-Jun for JNK, GST-ATF2 for p38, MBP for ERK)

-

[γ-32P]ATP

-

SDS-PAGE gels

-

Phosphorimager or autoradiography film

Procedure:

-

Cell Treatment and Lysis: Treat cells with the compound, then lyse the cells and clarify the lysate by centrifugation.

-

Immunoprecipitation: Incubate the cell lysate with the specific MAPK antibody, followed by incubation with Protein A/G beads to pull down the kinase.

-

Kinase Reaction: Wash the beads and resuspend them in kinase assay buffer containing the specific substrate and [γ-32P]ATP. Incubate at 30°C for a specified time.

-

Analysis: Stop the reaction and separate the proteins by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

Conclusion

α,β-Unsaturated aldehydes are a fascinating and biologically important class of molecules whose activities are intimately linked to their chemical reactivity. Their ability to form covalent adducts with cellular proteins, particularly through Michael addition to cysteine residues, underlies both their toxicity and their capacity to act as signaling molecules. By modulating key signaling pathways such as Keap1-Nrf2, NF-κB, and MAPKs, these compounds can influence a wide range of cellular processes, from antioxidant defense and inflammation to cell death. A thorough understanding of their mechanisms of action, supported by robust experimental data, is crucial for researchers in toxicology, as well as for professionals in drug development who may seek to harness the therapeutic potential of these reactive species or mitigate their adverse effects. The data and protocols presented in this guide are intended to serve as a valuable resource for advancing our knowledge of the complex biological roles of α,β-unsaturated aldehydes.

References

- 1. researchgate.net [researchgate.net]

- 2. HNE increases HO-1 through activation of the ERK pathway in pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acrolein causes transcriptional induction of phase II genes by activation of Nrf2 in human lung type II epithelial (A549) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Hydroxynonenal induces adaptive response and enhances PC12 cell tolerance primarily through induction of thioredoxin reductase 1 via activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxynonenal Induces G2/M Phase Cell Cycle Arrest by Activation of the Ataxia Telangiectasia Mutated and Rad3-related Protein (ATR)/Checkpoint Kinase 1 (Chk1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 9. 4-Hydroxynonenal prevents NF-kappaB activation and tumor necrosis factor expression by inhibiting IkappaB phosphorylation and subsequent proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of cytotoxic doses of 4-hydroxynonenal on selected neurotransmitter receptors in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 4-Hydroxynonenal induces mitochondrial-mediated apoptosis and oxidative stress in SH-SY5Y human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Does acrolein contribute to the cytotoxicity of cyclophosphamide? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of 4-hydroxynonenal, a product of lipid peroxidation, on natural cell mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells | In Vivo [iv.iiarjournals.org]

- 19. Use of In Vivo and In Vitro Data to Derive a Chronic Reference Value for Crotonaldehyde Based on Relative Potency to Acrolein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Anti-oxidative stress regulator NF-E2-related factor 2 mediates the adaptive induction of antioxidant and detoxifying enzymes by lipid peroxidation metabolite 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cinnamaldehydes inhibit thioredoxin reductase and induce Nrf2: potential candidates for cancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Inhibition of NF-κB activation by 4-hydroxynonenal contributes to liver injury in a mouse model of alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. P38 and ERK mitogen-activated protein kinases mediate acrolein-induced apoptosis in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Cinnamaldehyde enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 2-Hexyl-2-decenal: A Technical Guide to its Discovery and Analysis in Insect Secretions

For Immediate Release – This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the discovery, analysis, and biological significance of 2-Hexyl-2-decenal, a key semiochemical in insect communication.

Introduction: The Discovery of a Novel Semiochemical

The investigation into the chemical ecology of insects has led to the identification of a vast array of compounds that mediate their interactions with the environment and each other. Among these, this compound, a C16 α,β-unsaturated aldehyde, has been identified as a component of the defensive and pheromonal secretions of various insects, particularly within the order Heteroptera (true bugs). Its presence is often associated with the metathoracic scent glands in adults and the dorsal abdominal glands in nymphs, which are responsible for producing a cocktail of volatile compounds for defense against predators and for intraspecific communication. While a singular, seminal publication detailing its absolute first discovery remains elusive in readily available literature, its identification has been noted in studies of various insect families, including Pentatomidae, Coreidae, and Acanthosomatidae.

Quantitative Data Presentation

The concentration of this compound can vary between insect species. The following table summarizes available quantitative data.

| Insect Species | Family | Gland Type | Quantity of this compound | Analytical Method |

| Piezodorus hybneri | Pentatomidae | Metathoracic Scent Gland | Major volatile component | Not specified |

| Acanthosoma labiduroides | Acanthosomatidae | Metathoracic Scent Gland | Present | GC-MS |

| Plinachtus ancoret | Coreidae | Metathoracic Scent Gland | Present | GC-MS |

Note: Specific quantitative values (e.g., ng/insect) for this compound are not consistently reported in the reviewed literature, which often focuses on the identification and relative abundance of a wide range of compounds.

Experimental Protocols

The analysis of insect secretions to identify and quantify compounds like this compound involves a multi-step process. Below are detailed methodologies for key experiments.

Collection and Extraction of Insect Secretions

Objective: To obtain a sample of the glandular secretions for chemical analysis.

Methodology:

-

Sample Collection: Insects are carefully handled to induce the release of scent gland contents. This can be achieved by gently squeezing the insect's thorax with forceps. The secreted fluid is collected using a microcapillary tube.

-

Solvent Extraction: The collected secretion in the microcapillary tube is immediately dissolved in a suitable organic solvent, typically hexane (B92381) or dichloromethane, to prevent the degradation of the volatile components. A known volume of solvent is used to allow for future quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the chemical components of the secretion.

Methodology:

-

Injection: A small aliquot (typically 1-2 µL) of the solvent extract is injected into the gas chromatograph.

-

Gas Chromatography:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is commonly used for separating a wide range of volatile and semi-volatile organic compounds.

-

Oven Temperature Program: The oven temperature is programmed to start at a low temperature (e.g., 40-60°C) and gradually increase to a high temperature (e.g., 250-300°C). This temperature gradient allows for the separation of compounds based on their boiling points and interactions with the column's stationary phase.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI) at 70 eV.

-

Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each fragment.

-

-

Compound Identification: The resulting mass spectrum of an unknown compound is compared with reference spectra in a database (e.g., NIST/Wiley library) and with the retention time and mass spectrum of an authentic standard of this compound for positive identification.

Visualizations of Key Processes

Experimental Workflow

Caption: A flowchart illustrating the key steps in the analysis of insect secretions.

Putative Biosynthetic Pathway

The biosynthesis of α,β-unsaturated aldehydes in insects is believed to be derived from fatty acid metabolism.

Caption: A proposed biosynthetic route for this compound from fatty acid precursors.

Generalized Aldehyde Signaling Pathway

The detection of aldehydes like this compound by other insects typically involves a conserved olfactory signaling cascade.

Caption: A simplified diagram of the molecular events leading to a behavioral response upon aldehyde detection.

An In-depth Technical Guide to 2-Hexyl-2-decenal (CAS Number 13893-39-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-2-decenal, with the CAS number 13893-39-5, is an α,β-unsaturated aldehyde. This class of compounds is characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural feature makes them reactive electrophiles, capable of undergoing Michael addition with biological nucleophiles. This reactivity is the basis for their biological effects and potential applications in drug development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and potential biological activities of this compound, with a focus on its relevance to researchers in the life sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13893-39-5 | ChemIDplus |

| Molecular Formula | C₁₆H₃₀O | PubChem[1] |

| Molecular Weight | 238.41 g/mol | PubChem[1] |

| IUPAC Name | (2E)-2-hexyldec-2-enal | PubChem[1] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | The Good Scents Company[2] |

| Solubility | Soluble in alcohol; Insoluble in water | The Good Scents Company[2] |

| Boiling Point | Not available | |

| Flash Point | Not applicable | |

| logP (XLogP3) | 6.7 | PubChem[1] |

| Assay Purity | ≥95% (mixture of cis and trans isomers) | Sigma-Aldrich |

Synthesis and Purification

This compound is typically synthesized via a base-catalyzed aldol (B89426) self-condensation of octanal (B89490). The reaction involves the formation of an enolate from one molecule of octanal, which then acts as a nucleophile, attacking the carbonyl carbon of a second octanal molecule. The resulting β-hydroxy aldehyde readily undergoes dehydration to form the more stable α,β-unsaturated aldehyde.

Experimental Protocol: Synthesis via Aldol Condensation

The following is a representative protocol for the self-condensation of a long-chain aldehyde, adapted from general procedures for aldol condensations.

Materials:

-

Octanal

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Diethyl ether or other suitable organic solvent for extraction

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add octanal and an alcoholic solvent (e.g., ethanol).

-

In a separate beaker, prepare a solution of the base (e.g., 2 M NaOH in water or a methanolic solution of KOH).

-

Slowly add the basic solution to the stirred solution of octanal at room temperature.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (e.g., 80-85 °C) for a specified period (e.g., 4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether) and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification

Purification of the crude this compound can be achieved through vacuum distillation or column chromatography.

Vacuum Distillation:

-

Set up a vacuum distillation apparatus.

-

Place the crude product in the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction that distills at the expected boiling point range for this compound. Due to its high molecular weight, vacuum distillation is necessary to prevent decomposition at high temperatures.

Column Chromatography:

-

Prepare a silica (B1680970) gel column using a suitable non-polar solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

The identity and purity of this compound can be confirmed using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol: GC-MS Analysis

A two-dimensional gas chromatography with flame ionization detection (2D GC-FID) method has been reported for the quantitative analysis of this compound as an impurity in hexyl cinnamic aldehyde[3][4]. The following is a general protocol for GC-MS analysis of a fragrance compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for fragrance analysis (e.g., a non-polar column like DB-5ms or a polar column like DB-WAX)

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., acetone (B3395972) or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

GC Separation: Use a suitable temperature program to separate the components of the mixture. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a period.

-

MS Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass spectrum of each component is recorded.

-

Data Analysis: The identity of this compound can be confirmed by comparing its retention time and mass spectrum with that of a known standard or with library data.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum. The spectrum is expected to show signals corresponding to the aldehydic proton, the vinylic proton, and the protons of the two alkyl chains.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. This will show signals for the carbonyl carbon, the two olefinic carbons, and the carbons of the alkyl chains.

Expected Spectral Features:

-

¹H NMR: The aldehydic proton (CHO) is expected to appear as a singlet or a triplet at a downfield chemical shift (typically δ 9-10 ppm). The vinylic proton (=CH-) will likely be a triplet in the region of δ 6-7 ppm. The alkyl protons will appear as a series of multiplets in the upfield region (δ 0.8-2.5 ppm).

-

¹³C NMR: The carbonyl carbon will be the most downfield signal (typically δ 190-200 ppm). The olefinic carbons will appear in the range of δ 120-160 ppm. The alkyl carbons will be found in the upfield region (δ 10-40 ppm).

Biological Activity and Potential for Drug Development

As an α,β-unsaturated aldehyde, this compound possesses a reactive electrophilic center at the β-carbon of the double bond. This makes it susceptible to nucleophilic attack via a Michael addition reaction.

Proposed Mechanism of Action: Michael Addition

The primary mechanism by which α,β-unsaturated aldehydes exert their biological effects is through the covalent modification of biological macromolecules, particularly proteins containing nucleophilic residues such as cysteine. The thiol group of cysteine can act as a nucleophile, attacking the β-carbon of this compound, leading to the formation of a stable covalent adduct. This modification can alter the structure and function of the protein, thereby modulating cellular signaling pathways. Glutathione (B108866) (GSH), a major intracellular antioxidant, can also react with and detoxify α,β-unsaturated aldehydes through a similar Michael addition reaction.

Hypothetical Signaling Pathway: JNK-Mediated Apoptosis

Based on studies of structurally similar long-chain α,β-unsaturated aldehydes, such as trans-2-hexadecenal, it is hypothesized that this compound may induce apoptosis (programmed cell death) through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The proposed cascade is initiated by cellular stress, potentially caused by the depletion of intracellular nucleophiles like glutathione or the modification of key regulatory proteins.

Experimental Protocol: Western Blot for JNK Activation

To investigate the activation of the JNK pathway, the phosphorylation status of JNK can be assessed by Western blotting.

Materials:

-

Cell line of interest (e.g., HeLa, HepG2)

-

This compound

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to a suitable confluency and treat them with various concentrations of this compound for different time points. Include a positive control for JNK activation (e.g., anisomycin (B549157) or UV irradiation).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-JNK.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-JNK and normalize them to the total JNK and/or the loading control (β-actin) to determine the extent of JNK activation.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. As with other aldehydes, it may be irritating to the skin, eyes, and respiratory tract. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is an α,β-unsaturated aldehyde with potential for interesting biological activity stemming from its electrophilic nature. While direct research on this specific molecule is limited, its structural similarity to other biologically active aldehydes suggests that it may modulate cellular signaling pathways, such as the JNK pathway, and could be a starting point for the development of novel therapeutic agents. This guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this compound. Further experimental investigation is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

A Technical Guide to the Organoleptic Properties of 2-Hexyl-2-decenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexyl-2-decenal, a long-chain unsaturated aldehyde, is a significant contributor to the flavor and fragrance profiles of various products. This technical guide provides a comprehensive overview of its organoleptic properties, drawing from available scientific literature and industry data. While specific quantitative sensory thresholds for this compound are not extensively documented in public literature, this guide establishes its sensory profile through qualitative descriptors and contextualizes its likely properties based on data from structurally related aldehydes. Furthermore, it details the standardized experimental methodologies required for a thorough sensory evaluation and explores the potential chemosensory signaling pathways involved in its perception. This document serves as a foundational resource for researchers and professionals engaged in the study and application of flavor and aroma compounds.

Introduction

This compound (CAS No. 13893-39-5) is a C16 alpha,beta-unsaturated aldehyde recognized for its distinct sensory characteristics. As a flavoring agent, it is designated with FEMA number 4786, indicating its status as Generally Recognized as Safe (GRAS) for use in food products. Its chemical structure, featuring a long alkyl chain and a reactive aldehyde group, is pivotal to its characteristic aroma and taste, as well as its interaction with sensory receptors. Understanding the detailed organoleptic properties of this molecule is crucial for its effective application in food, fragrance, and potentially, for assessing its off-target effects in drug development.

Organoleptic Profile

The consensus in the flavor and fragrance industry is that this compound possesses a characteristic fatty and waxy odor profile.[1][2][3][4][5][6] This description is consistently reported across various technical data sheets. The taste profile, while less specifically described, is likely to align with its odor profile, contributing fatty and waxy notes to food systems.

Quantitative Sensory Data

| Compound | CAS Number | Molecular Formula | Odor Threshold in Water (µg/L) | Odor Threshold in Air (ng/L) | Odor Descriptors |

| (E)-2-Decenal | 3913-81-3 | C₁₀H₁₈O | 0.3 - 0.4 | Not Available | Fatty, Orange, Rose, Aldehydic, Floral, Green |

| Non-8-enal | 65405-70-1 | C₉H₁₆O | 0.24 | 0.039 | Green, Grassy, Melon, Cucumber-like |

| Dodec-11-enal | 134433-33-9 | C₁₂H₂₂O | Not Available | Not Available | Pleasant, Green, Soapy, Coriander leaf-like |

| This compound | 13893-39-5 | C₁₆H₃₀O | Data Not Available | Data Not Available | Fatty, Waxy |

Data for (E)-2-Decenal, Non-8-enal, and Dodec-11-enal are provided for comparative purposes.[7][8]

Recommended Usage Levels in Food

As a FEMA GRAS substance, this compound is approved for use in various food categories at specific concentrations.

| Food Category | Average Usual ppm | Average Maximum ppm |

| Baked Goods | 0.1 | 1.0 |

| Beverages (non-alcoholic) | 1.0 | 5.0 |

| Beverages (alcoholic) | 1.0 | 5.0 |

| Breakfast Cereal | 0.1 | 1.0 |

| Cheese | 0.1 | 1.0 |

| Chewing Gum | 1.0 | 5.0 |

| Condiments / Relishes | 0.1 | 1.0 |

Source: The Good Scents Company Information Bureau.[2]

Experimental Protocols

To fully characterize the organoleptic properties of this compound, a suite of standardized sensory and analytical experiments would be employed.

Sensory Evaluation

A standard methodology for determining detection and recognition thresholds is the ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits."

Workflow for Threshold Determination

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, 13893-39-5 [thegoodscentscompany.com]

- 3. Effect of Aliphatic Aldehydes on Flavor Formation in Glutathione–Ribose Maillard Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IPCS INCHEM - Joint Expert Committee on Food Additives (JECFA) - Monographs & Evaluations [inchem.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Fatty aldehyde - Wikipedia [en.wikipedia.org]

Methodological & Application

Analytical Methods for the Detection of 2-Hexyl-2-decenal in Food: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical determination of 2-Hexyl-2-decenal in food matrices. The methods described herein are based on established analytical techniques for volatile and semi-volatile aldehydes, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These protocols are intended to serve as a comprehensive guide for researchers and professionals in the fields of food science, analytical chemistry, and drug development.

Introduction

This compound is a C16 unsaturated aldehyde that can be present in food as a flavor component or as a product of lipid oxidation. Its detection and quantification are crucial for quality control and safety assessment of various food products. The analytical methods detailed below provide robust and sensitive approaches for the determination of this compound in complex food matrices.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for the analysis of volatile and semi-volatile compounds like this compound in various food samples. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is both sensitive and efficient for extracting volatile analytes from the headspace of a sample.[1] For enhanced sensitivity and improved chromatographic performance, on-fiber derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is employed to convert the aldehyde into a more stable and readily detectable oxime derivative.[2][3]

Experimental Protocol: GC-MS with HS-SPME

1. Sample Preparation:

-

Solid Samples (e.g., grains, processed foods):

-

Weigh 1-5 grams of the homogenized food sample into a 20 mL headspace vial.

-

Add a known amount of internal standard (e.g., a deuterated analogue of a similar long-chain aldehyde).

-

Add 5 mL of deionized water and a small magnetic stir bar.

-

Seal the vial tightly with a PTFE/silicone septum.

-

-

Liquid Samples (e.g., beverages, oils):

-

Pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.

-

Add a known amount of internal standard.

-

For aqueous samples, the addition of NaCl (to saturation) can improve the extraction efficiency by increasing the ionic strength.

-

Seal the vial tightly with a PTFE/silicone septum.

-

2. HS-SPME Procedure:

-

Place the sealed vial in a heating block or water bath equipped with a magnetic stirrer.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with continuous stirring to allow the volatile compounds to partition into the headspace.[4]

-

Expose a pre-conditioned SPME fiber (e.g., 85 µm Carboxen/PDMS) to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.[4]

-

For on-fiber derivatization, the PFBHA reagent can be loaded onto the fiber prior to extraction or introduced into the sample vial.[2]

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

3. GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.[2]

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[2]

-

Injector Temperature: 250°C.[2]

-

Injection Mode: Splitless.[2]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 180°C at 10°C/min.

-

Ramp to 280°C at 20°C/min, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.[2]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Mass Range: m/z 40-400.

-

Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the this compound-PFBHA derivative.

Quantitative Data Summary (GC-MS)

The following table provides representative performance data for the analysis of long-chain aldehydes using GC-MS with HS-SPME. Note: These values are illustrative and will require validation for the specific analysis of this compound in your food matrix.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.1 - 5 µg/kg | [5] |

| Limit of Quantification (LOQ) | 0.5 - 15 µg/kg | [5] |

| Linearity (R²) | > 0.99 | [2] |

| Recovery | 85 - 110% | [6] |

| Precision (RSD) | < 15% | [6] |

Experimental Workflow Diagram (GC-MS)

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method involves the derivatization of this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group to form a stable, colored 2,4-dinitrophenylhydrazone derivative.[7] This derivative can be readily separated by reverse-phase HPLC and detected by a UV detector. This method is suitable for a wide range of food matrices and does not require the analyte to be volatile.

Experimental Protocol: HPLC-UV

1. Sample Preparation and Derivatization:

-

Solid Samples:

-

Weigh 1-5 grams of the homogenized food sample into a centrifuge tube.

-

Add 10 mL of a suitable extraction solvent (e.g., acetonitrile (B52724) or a mixture of chloroform (B151607) and methanol).[8]

-

Vortex or sonicate for 15 minutes to extract the analytes.

-

Centrifuge at 5000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

-

Liquid Samples:

-

Pipette 1-5 mL of the liquid sample into a centrifuge tube.

-

For samples with high water content, a liquid-liquid extraction may be necessary.

-

Filter the sample through a 0.45 µm syringe filter if necessary.

-

2. Derivatization Procedure:

-

To 1 mL of the sample extract, add 1 mL of a freshly prepared DNPH solution (e.g., 0.5 mg/mL in acetonitrile with 1% phosphoric acid).

-

Add a known amount of an internal standard (e.g., another aldehyde-DNPH derivative not expected in the sample).

-

Seal the reaction vial and incubate at a specific temperature (e.g., 60°C) for a defined time (e.g., 1 hour) to ensure complete derivatization.[9]

-

After cooling to room temperature, the sample is ready for HPLC analysis.

3. HPLC-UV Parameters:

-

HPLC System: Agilent 1260 Infinity II LC or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10][11]

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Example Gradient: Start with 60% acetonitrile, increase to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 30°C.[12]

-

Injection Volume: 20 µL.

-

Detector: UV-Vis detector set at the wavelength of maximum absorbance for the DNPH derivatives (typically around 360 nm).[12]

Quantitative Data Summary (HPLC-UV)

The following table provides representative performance data for the analysis of aldehydes as their DNPH derivatives using HPLC-UV. Note: These values are illustrative and will require validation for the specific analysis of this compound in your food matrix.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 1 - 20 µg/kg | [1] |

| Limit of Quantification (LOQ) | 5 - 60 µg/kg | [1] |

| Linearity (R²) | > 0.999 | [11] |

| Recovery | 80 - 115% | [1] |

| Precision (RSD) | < 10% | [1] |

Experimental Workflow Diagram (HPLC-UV)

Conclusion

The analytical methods presented provide robust and reliable frameworks for the detection and quantification of this compound in food products. The choice between GC-MS with HS-SPME and HPLC-UV with DNPH derivatization will depend on the specific food matrix, the required sensitivity, and the available instrumentation. For volatile analysis in complex matrices, GC-MS with HS-SPME is often preferred due to its high selectivity and sensitivity. For a broader range of aldehydes and when volatility is not a prerequisite, HPLC-UV with DNPH derivatization offers a reliable and widely applicable alternative. It is imperative that for any specific application, the chosen method is thoroughly validated to ensure accurate and precise results.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound, (2E)- | C16H30O | CID 13479201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of aldehydes in water by solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. agilent.com [agilent.com]